molecular formula C9H15F5O3 B6312161 Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether CAS No. 1357626-36-8

Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether

Cat. No. B6312161
CAS RN: 1357626-36-8
M. Wt: 266.21 g/mol
InChI Key: SQNXADSSVKBHHZ-UHFFFAOYSA-N
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Description

Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether (DG-PF5) is a fluorinated ether compound that is widely used in scientific research and industrial applications. It is a colorless liquid with a low boiling point and low viscosity, making it suitable for a variety of applications. DG-PF5 has been used in a variety of research studies, including studies of the biochemical and physiological effects of the compound. In addition, DG-PF5 has been found to have a number of advantages and limitations for lab experiments.

Scientific Research Applications

Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of the compound. It has also been used as a solvent for organic synthesis, and as a reagent in the synthesis of other compounds. In addition, Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether has been used as a surfactant in the synthesis of polymers and as a stabilizer for proteins and enzymes.

Mechanism of Action

The mechanism of action of Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether is not well understood. It is known that the compound is a strong hydrogen bond acceptor, and it is thought that this may be responsible for some of its biochemical and physiological effects. In addition, Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether is a lipophilic compound, which may allow it to interact with cellular membranes and other lipophilic molecules.
Biochemical and Physiological Effects
Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of a number of enzymes, including cytochrome P450 enzymes. In addition, Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether has been found to have an anti-inflammatory effect, and it has been found to have an antioxidant effect.

Advantages and Limitations for Lab Experiments

Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether has a number of advantages and limitations for lab experiments. One of the main advantages of Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether is its low boiling point, which makes it suitable for a variety of applications. In addition, Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether is a colorless liquid, which makes it easier to handle in the laboratory. On the other hand, Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether has a low viscosity, which can make it difficult to use in certain applications.

Future Directions

There are a number of potential future directions for the use of Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether. One of the most promising areas of research is the use of Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether as a drug delivery system. In addition, Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether could be used to study the interaction between drugs and cells, and to develop new drugs. Another potential use of Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether is in the synthesis of polymers and other materials. Finally, Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether could be used to study the biochemical and physiological effects of other compounds, as well as its own effects.

Synthesis Methods

Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether can be synthesized by reacting diethylene glycol with pentafluoropentyl bromide in the presence of a catalytic amount of potassium carbonate. The reaction is carried out at room temperature, and the product is purified by distillation. The yield of the reaction is typically around 70%.

properties

IUPAC Name

2-[2-(4,4,5,5,5-pentafluoropentoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F5O3/c10-8(11,9(12,13)14)2-1-4-16-6-7-17-5-3-15/h15H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXADSSVKBHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether

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